Structural Differentiation from Anitrazafen (CAS 63119-27-7): Replacement of 3-Methyl with 3-Acetamidomethyl
CAS 141424-41-1 differs from Anitrazafen (5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine) by substitution of the 3-methyl group with a 3-acetamidomethyl moiety. Anitrazafen is a topically effective anti-inflammatory agent with COX-2 inhibitory activity, but no quantitative IC50 for COX-1 or COX-2 has been publicly disclosed for this compound . The acetamidomethyl group in CAS 141424-41-1 introduces an additional hydrogen-bond donor (amide N–H) and acceptor (amide C=O), increasing the polar surface area and altering the hydrogen-bonding capacity relative to Anitrazafen. This structural modification is expected to modulate COX isoform selectivity and oral bioavailability, though direct comparative pharmacological data for CAS 141424-41-1 are not available in the published literature.
| Evidence Dimension | 3-Position substituent effect on hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 3-Acetamidomethyl (CAS 141424-41-1): MW 364.41; contains amide N–H donor and C=O acceptor; polar surface area elevated relative to methyl analog |
| Comparator Or Baseline | Anitrazafen (CAS 63119-27-7): 3-Methyl; MW 307.35; no hydrogen-bond donor at 3-position |
| Quantified Difference | MW increase of 57.06 Da; net gain of one H-bond donor and one H-bond acceptor |
| Conditions | Structural comparison based on chemical structure; no head-to-head pharmacological assay data available |
Why This Matters
The presence of the acetamidomethyl group alters physicochemical properties critical for target engagement and ADME, meaning CAS 141424-41-1 cannot be assumed to replicate Anitrazafen's COX-2 inhibitory or anti-inflammatory profile without independent experimental validation.
